Methyl 4-phenoxybenzoylformate
Description
Methyl 4-phenoxybenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with a phenoxy group at the para position and a methyl ester moiety. Esters of this class often serve as intermediates in the production of fine chemicals due to their reactivity and stability under varied conditions. The methyl ester group typically enhances volatility and solubility compared to its ethyl or bulkier counterparts, though specific properties depend on substituent effects and molecular conformation.
Properties
IUPAC Name |
methyl 2-oxo-2-(4-phenoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-15(17)14(16)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFJAHLGLWIBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-phenoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-phenoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-phenoxybenzoic acid, while reduction could produce 4-phenoxybenzyl alcohol .
Scientific Research Applications
Methyl 4-phenoxybenzoylformate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-phenoxybenzoylformate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 4-phenoxybenzoylformate, we compare it with structurally or functionally related esters, focusing on synthesis, physical properties, and applications.
Structural Analogs: Methyl vs. Ethyl Esters
- Ethyl 4-Phenoxybenzoylformate (): This ethyl-substituted analog shares the same phenoxybenzoylformate core but differs in the ester group. Ethyl esters generally exhibit lower volatility and higher hydrophobicity compared to methyl esters due to increased alkyl chain length. For example, methyl salicylate () has a vapor pressure of 0.13 kPa at 25°C, whereas ethyl salicylate is less volatile (0.06 kPa). This trend suggests this compound may be more amenable to gas-phase applications (e.g., chromatography) than its ethyl counterpart .
Diterpene Methyl Esters
Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester () are diterpene-derived esters isolated from plant resins. Unlike this compound, these esters feature complex bicyclic or tricyclic frameworks, conferring rigidity and thermal stability. For instance, sandaracopimaric acid methyl ester is used in resin formulations and adhesives due to its high melting point (>150°C), whereas this compound’s linear structure likely results in lower thermal stability .
Aromatic Esters with Functional Groups
- Methyl Salicylate (): A simple aromatic ester with analgesic properties. Compared to this compound, methyl salicylate has a lower molecular weight (152.15 g/mol vs. ~286 g/mol for this compound, estimated) and higher volatility, making it suitable for topical formulations.
Table 1: Comparative Properties of Selected Esters
*Estimated based on structural analogs.
Key Findings
- Substituent Effects : Methyl esters generally offer higher volatility and lower hydrophobicity than ethyl or diterpene esters, favoring applications requiring rapid evaporation or solubility in polar solvents.
- Structural Complexity: Diterpene esters () exhibit superior thermal stability but require more complex synthesis pathways compared to linear aromatic esters like this compound.
Biological Activity
Methyl 4-phenoxybenzoylformate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features a phenoxy group, which is known for enhancing the biological activity of similar compounds. Its structure can be represented as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. A study conducted on human keratinocytes demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Study: In Vitro Evaluation
- Cell Line: Human keratinocytes
- Concentration Range: 10 µM to 100 µM
- Results:
- IL-6 levels decreased by up to 50% at 50 µM concentration.
- TNF-alpha levels decreased by approximately 40% at the same concentration.
The mechanism through which this compound exerts its effects appears to involve the modulation of signaling pathways associated with inflammation and microbial resistance. It is hypothesized that the phenoxy group contributes to enhanced cell membrane permeability, facilitating better interaction with target cells.
Toxicity Profile
Toxicity studies are crucial for understanding the safety profile of any new compound. Preliminary assessments indicate that this compound has low toxicity in mammalian cell lines, with an LD50 greater than 1000 mg/kg in rodent models.
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | >1000 |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly as an antimicrobial and anti-inflammatory agent. However, further studies are required to fully elucidate its mechanisms of action and to evaluate its efficacy in vivo. Future research should focus on:
- Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials: Evaluating therapeutic potential in human subjects.
- Structural Modifications: Investigating how variations in the chemical structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
